molecular formula C16H16O4 B2403832 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone CAS No. 19513-80-5

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone

Cat. No. B2403832
CAS RN: 19513-80-5
M. Wt: 272.3
InChI Key: XZENRLBGEKSCQB-UHFFFAOYSA-N
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Description

“2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone” is a chemical compound with the molecular formula C16H16O4 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of this compound involves the reaction of phenol with 2-bromoacetophenone in the presence of potassium carbonate in acetone . The reaction is carried out at 60°C for 24 hours under an inert atmosphere .


Molecular Structure Analysis

The molecular structure of “2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone” is characterized by the presence of two methoxy groups and a phenoxy group . The InChI code for this compound is 1S/C16H16O4/c1-18-13-9-7-12(8-10-13)14(17)11-20-16-6-4-3-5-15(16)19-2/h3-10H,11H2,1-2H3 .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 272.3 . It is a solid at room temperature and should be stored in a dry place . The compound has a high gastrointestinal absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 2.78, indicating its lipophilicity .

Scientific Research Applications

1. Chemical Structure Analysis

A compound closely related to 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, namely 1-(4-Methoxyphenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone, has been studied for its chemical structure. The dihedral angles between the central ethanone fragment and the 4-methoxyphenyl group were analyzed, contributing to the understanding of molecular conformation in related compounds (Kesternich et al., 2010).

2. Crystal Packing and Molecular Interactions

Another related compound, 3-(4-Methoxyphenyl)-1-(2-nitrophenyl)prop-2-en-1-one, was prepared and its crystal packing analyzed. This study provided insights into the stabilization of molecular structures through intermolecular interactions, which can be relevant for understanding the behavior of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone in different states (Guo et al., 2009).

3. Synthesis and Potential Applications

A study on the synthesis of novel compounds like 1-(2-alkylbenzofuran-3-yl)-2-(4-methoxyphenyl)ethanones revealed methodologies that could be applicable in the synthesis and potential applications of 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone. These methods provide a foundation for exploring the chemical properties and potential applications of similar compounds (Kwiecień & Szychowska, 2006).

4. Laccase-Mediator System in Degradation Studies

In a study exploring the degradation of lignin model compounds, a compound similar to 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone was used. The study's findings on the degradation pathways and products could be relevant for understanding the environmental fate and degradation behavior of related compounds (Kawai et al., 2004).

5. Bioremediation and Toxicity Reduction

In research involving bioremediation of pulp and paper mill effluent, compounds like 2-methoxyphenol and 4-methoxycinnamic acid were studied. These compounds share structural similarities with 2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone, indicating potential applications in environmental remediation and toxicity reduction (Raj et al., 2014).

Safety and Hazards

The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

properties

IUPAC Name

2-(2-methoxyphenoxy)-1-(4-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O4/c1-18-13-9-7-12(8-10-13)14(17)11-20-16-6-4-3-5-15(16)19-2/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZENRLBGEKSCQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)COC2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenoxy)-1-(4-methoxyphenyl)ethanone

CAS RN

19513-80-5
Record name 4'-METHOXY-2-(2-METHOXYPHENOXY)ACETOPHENONE
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